2-(4-Fluoro-2-methylphenyl)acetonitrile

Description

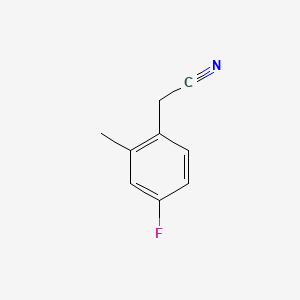

It features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position, linked to an acetonitrile moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive nitrile group and electron-deficient aromatic system.

Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, describes its use as a precursor in dimethylation procedures, yielding derivatives like 2-(4-fluoro-2-methylphenyl)-2-methylpropanenitrile in 81% efficiency.

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHULROKXGBQUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397584 | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-93-1 | |

| Record name | 4-Fluoro-2-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be utilized in developing drugs with specific therapeutic effects.

Key Applications :

- Anti-inflammatory Drugs : It is used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for treating pain and inflammation.

- Analgesics : The compound has been explored for its potential in developing analgesic medications.

Case Study : Research has demonstrated that derivatives of 2-(4-Fluoro-2-methylphenyl)acetonitrile exhibit significant activity against inflammatory pathways, suggesting their utility in formulating new anti-inflammatory therapies.

Material Science

Overview : In material science, this compound is employed to enhance the properties of polymers and resins.

Key Applications :

- Specialty Polymers : It contributes to the synthesis of polymers with improved thermal stability and chemical resistance.

- Coatings and Adhesives : The compound's properties make it suitable for use in coatings that require durability under harsh conditions.

Agricultural Chemicals

Overview : The compound plays a role in the synthesis of agrochemicals, which are vital for enhancing agricultural productivity.

Key Applications :

- Pesticides and Herbicides : It is utilized in developing effective pesticides and herbicides that help manage pests and weeds effectively.

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material.

Key Applications :

- Chromatographic Techniques : It aids in the accurate quantification of similar compounds within complex mixtures, enhancing the reliability of analytical results.

Biochemical Research

Overview : The compound is significant in biochemical studies, particularly those focusing on enzyme inhibition.

Key Applications :

- Enzyme Inhibition Studies : Research has shown that it can inhibit specific enzymes, providing insights into potential therapeutic targets for various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)acetonitrile | Fluorinated phenyl group | Anti-inflammatory activity |

| 2-Methylphenylacetonitrile | Methyl substitution | Varying degrees of activity |

| 4-Fluoro-Nicotinic Acid | Fluorinated at para position | Enhanced receptor binding affinity |

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluoro and methyl groups can affect its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in and enhance electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, methoxy (-OCH₃) in acts as an electron-donating group, reducing reactivity toward electrophiles.

Physicochemical Properties

- Solubility: Fluorinated derivatives (e.g., ) exhibit lower polarity compared to hydroxyl- or amino-substituted analogs, enhancing solubility in organic solvents like CH₂Cl₂ ().

- Thermal Stability: Nitro-substituted derivatives () may exhibit lower thermal stability due to the labile NO₂ group.

Biological Activity

2-(4-Fluoro-2-methylphenyl)acetonitrile is an aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN, with a molecular weight of approximately 165.19 g/mol. The structure features a fluorinated aromatic ring and a nitrile functional group, which may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit affinity for various receptors, including serotonin and dopamine receptors. This suggests potential applications in neuropharmacology.

- Enzyme Inhibition : The nitrile group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering biochemical processes.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several noteworthy findings:

- Anticancer Activity : Some studies have explored the compound's potential as an anticancer agent. For instance, related compounds have shown significant cytotoxicity against cancer cell lines, indicating that this compound might also possess similar properties.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.095 | |

| Compound B | Hs578T (triple-negative breast cancer) | 0.033 |

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating mood disorders or neurodegenerative diseases. Research on related fluorinated compounds has indicated their role in enhancing serotonin receptor signaling .

Case Studies

- Anticancer Efficacy : In a study examining the cytotoxic effects of various nitriles on cancer cell lines, derivatives similar to this compound demonstrated potent inhibitory effects on cell proliferation, suggesting that further exploration into this compound could yield promising anticancer agents .

- Neurotransmitter Modulation : A recent investigation into fluorinated compounds found that they could enhance receptor binding affinity and efficacy at serotonin receptors. This finding points towards the potential use of this compound in developing treatments for psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.